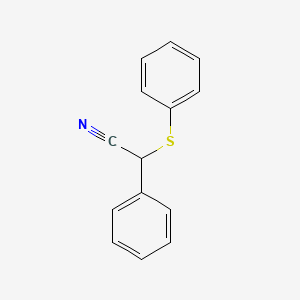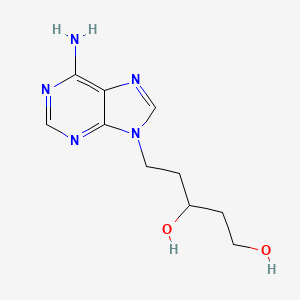
5-(6-Aminopurin-9-yl)pentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Aminopurin-9-yl)pentane-1,3-diol: is a synthetic compound with the molecular formula C10H15N5O2 It is a derivative of adenine, a purine nucleobase, and features a pentane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminopurin-9-yl)pentane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with adenine, which is commercially available.
Alkylation: Adenine undergoes alkylation with a suitable pentane-1,3-diol derivative under basic conditions. This step introduces the pentane-1,3-diol moiety to the adenine ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and minimize by-products. The process may include:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.
Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(6-Aminopurin-9-yl)pentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-(6-Aminopurin-9-yl)pentane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(6-Aminopurin-9-yl)pentane-1,3-diol involves its interaction with molecular targets such as nucleic acids and enzymes. The compound can:
Bind to Nucleic Acids: The purine moiety allows it to interact with DNA or RNA, potentially affecting replication or transcription processes.
Inhibit Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Adenine: The parent compound, a purine nucleobase.
9-(2-Hydroxyethyl)adenine: A derivative with a hydroxyethyl group.
9-(3,5-Dihydroxypentyl)adenine: A similar compound with a dihydroxypentyl group.
Uniqueness
5-(6-Aminopurin-9-yl)pentane-1,3-diol is unique due to its specific pentane-1,3-diol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
69895-62-1 |
|---|---|
Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)pentane-1,3-diol |
InChI |
InChI=1S/C10H15N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)3-1-7(17)2-4-16/h5-7,16-17H,1-4H2,(H2,11,12,13) |
InChI Key |
UTJYYNFDADPPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(CCO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


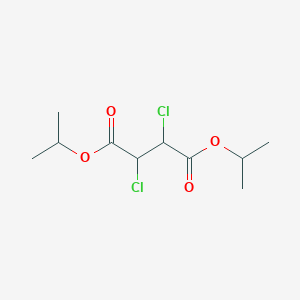
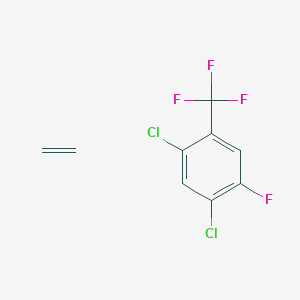
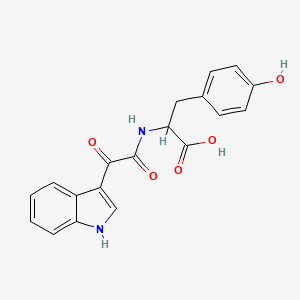
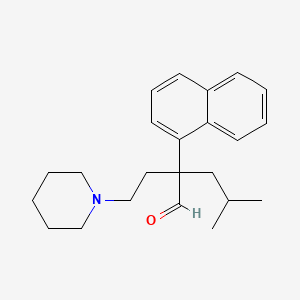
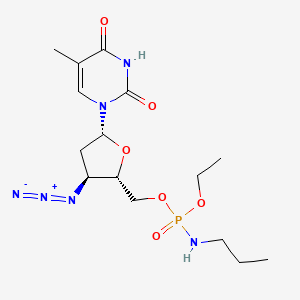
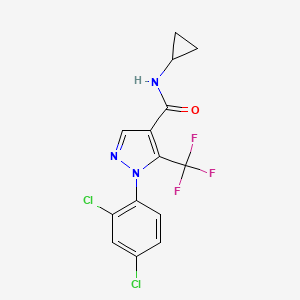
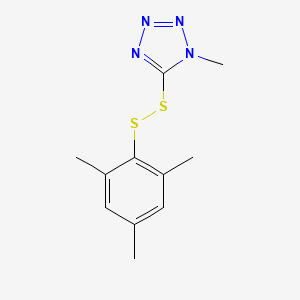
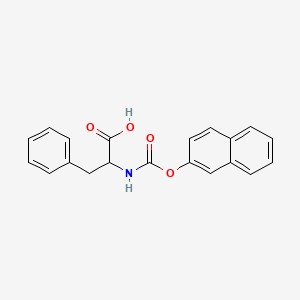
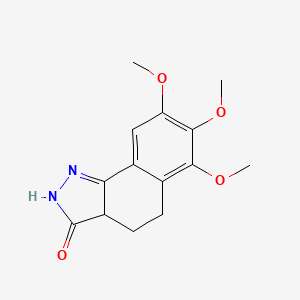


![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
